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Compound of Interest

Compound Name: Nintedanib esylate

Cat. No.: B15544240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of Nintedanib esylate
across various species, supported by available experimental data. Nintedanib, a tyrosine

kinase inhibitor, is primarily used in the treatment of idiopathic pulmonary fibrosis and certain

types of cancer. Understanding its species-specific metabolism is crucial for preclinical safety

assessment and the extrapolation of animal data to human clinical outcomes.

Executive Summary
Nintedanib undergoes extensive metabolism, with the primary route being hydrolytic cleavage

by esterases, followed by glucuronidation of the resulting carboxylic acid metabolite. This

pathway is qualitatively similar across humans, mice, and rats. A minor metabolic route involves

cytochrome P450 (CYP) enzymes, predominantly CYP3A4, which accounts for a small fraction

of its biotransformation. The main metabolites identified are BIBF 1202 (the free acid) and its

glucuronide conjugate. While pharmacokinetic data are available for rabbits, specific metabolic

pathways have not been extensively reported. Data on the metabolism of Nintedanib in dogs is

currently limited in the available scientific literature.

Data Presentation
Table 1: Key Pharmacokinetic and Metabolic Parameters
of Nintedanib Across Species
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Parameter Human Mouse Rat Rabbit Dog

Primary

Metabolic

Pathway

Ester

Hydrolysis,

Glucuronidati

on[1][2][3]

Ester

Hydrolysis,

Glucuronidati

on[1]

Ester

Hydrolysis,

Glucuronidati

on[1]

Not Reported Not Reported

Minor

Metabolic

Pathway

CYP3A4-

mediated

oxidation

Oxidative N-

demethylatio

n

Oxidative N-

demethylatio

n

Not Reported Not Reported

Primary

Metabolites

BIBF 1202,

BIBF 1202

Glucuronide

BIBF 1202,

BIBF 1202

Glucuronide

BIBF 1202,

BIBF 1202

Glucuronide

Not Reported Not Reported

Minor

Metabolite
BIBF 1053 BIBF 1053 BIBF 1053 Not Reported Not Reported

Primary

Excretion

Route

Feces

(~93%)
Feces Feces Not Reported Not Reported

Plasma

Protein

Binding (%)

~98% >97% >97% Not Reported Not Reported

Terminal Half-

life (hours)
~9.5 - 15 Not Reported Not Reported Not Reported Not Reported

Table 2: Distribution of Nintedanib and its Major
Metabolites in Human Plasma and Excreta
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Compound
Plasma (% of total
radioactivity)

Excreta (predominantly
feces) (% of dose)

Nintedanib (Parent Drug) 24% -

BIBF 1202 (Free Acid) 32% -

BIBF 1202 Glucuronide 30% -

BIBF 1053 (CYP3A4

metabolite)
Not detected in plasma ~4%

Metabolic Pathways
The metabolic fate of Nintedanib is characterized by two main pathways, with a notable

consistency across the studied species.

Primary Pathway: Ester Hydrolysis and Glucuronidation
The predominant metabolic transformation of Nintedanib is initiated by the hydrolytic cleavage

of its methyl ester group by esterases, leading to the formation of the pharmacologically less

active carboxylic acid metabolite, BIBF 1202. Subsequently, BIBF 1202 undergoes Phase II

conjugation, specifically glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs) to

form BIBF 1202 glucuronide, which is then readily excreted.

Minor Pathway: CYP-Mediated Oxidation
A smaller fraction of Nintedanib is metabolized by cytochrome P450 enzymes, with CYP3A4

being the principal isoform involved. This oxidative pathway results in the formation of the

metabolite BIBF 1053. This route accounts for approximately 5% of the total biotransformation

of Nintedanib.
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Figure 1: Metabolic Pathways of Nintedanib.

Experimental Protocols
The following are generalized methodologies for key experiments cited in the study of

Nintedanib metabolism.

In Vitro Metabolism using Liver Microsomes
This assay is fundamental for identifying metabolic pathways and the enzymes involved.

Objective: To determine the metabolic stability and identify the metabolites of Nintedanib in liver

microsomes from different species.
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Materials:

Liver microsomes (human, mouse, rat, rabbit, dog)

Nintedanib esylate

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate

dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile or other suitable organic solvent for quenching the reaction

Internal standard for analytical quantification

Procedure:

Preparation: Thaw liver microsomes on ice. Prepare a reaction mixture containing phosphate

buffer and the NADPH regenerating system.

Pre-incubation: Pre-warm the reaction mixture and liver microsomes at 37°C for a few

minutes.

Initiation: Add Nintedanib to the pre-warmed mixture to initiate the metabolic reaction.

Incubation: Incubate the mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15,

30, 60 minutes).

Termination: Stop the reaction at various time points by adding a cold organic solvent (e.g.,

acetonitrile) containing an internal standard.

Sample Processing: Centrifuge the samples to precipitate proteins.

Analysis: Analyze the supernatant using a validated analytical method, such as LC-MS/MS,

to quantify the remaining parent drug and identify and quantify the formed metabolites.
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In Vitro Metabolism Experimental Workflow
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Figure 2: In Vitro Metabolism Experimental Workflow.
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In Vivo Metabolism and Pharmacokinetic Studies
These studies are essential for understanding the absorption, distribution, metabolism, and

excretion (ADME) profile of a drug in a whole organism.

Objective: To characterize the pharmacokinetic profile and identify the major metabolites of

Nintedanib in vivo.

Animals:

Male and female animals of the selected species (e.g., mice, rats).

Procedure:

Dosing: Administer a single dose of Nintedanib esylate (often radiolabeled for metabolite

tracking) to the animals, typically via oral gavage or intravenous injection.

Sample Collection: Collect blood samples at various time points post-dosing via appropriate

methods (e.g., tail vein, retro-orbital sinus). Collect urine and feces over a specified period

(e.g., 24, 48, 72 hours).

Sample Processing: Process blood samples to obtain plasma. Homogenize feces and dilute

urine as needed.

Analysis:

Pharmacokinetics: Analyze plasma samples using LC-MS/MS to determine the

concentration of Nintedanib and its major metabolites over time.

Metabolite Profiling: Analyze plasma, urine, and fecal samples to identify and quantify the

full spectrum of metabolites.

Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life)

from the plasma concentration-time data. Determine the percentage of the administered

dose excreted in urine and feces.
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Cross-Species Comparison and Logical
Relationships
The available data suggest a high degree of similarity in the metabolic pathways of Nintedanib

between humans, mice, and rats. The dominance of esterase-mediated hydrolysis is a

consistent finding, indicating that these enzymes play a crucial role in the drug's clearance

across these species. The minor involvement of CYP enzymes is also a shared characteristic.

This metabolic congruence strengthens the utility of rodent models in preclinical studies for

predicting human metabolism and potential drug-drug interactions. However, the lack of

comprehensive metabolic data for rabbits and dogs represents a significant data gap that

should be considered when extrapolating findings to these species or using them as models for

human safety assessment.

Cross-Species Metabolism Comparison Logic
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Figure 3: Cross-Species Metabolism Comparison Logic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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